molecular formula C19H22N2O2 B104659 Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)- CAS No. 19446-30-1

Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-

Cat. No. B104659
CAS RN: 19446-30-1
M. Wt: 310.4 g/mol
InChI Key: YLXJAIWUVMTROU-UHFFFAOYSA-N
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Description

Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phthalimide and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is not fully understood. However, it has been suggested that this compound may act as a modulator of protein-protein interactions.

Biochemical And Physiological Effects

Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which may make it useful for studying a variety of biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-. One direction is to further study its potential as a drug candidate, particularly for the treatment of neurological disorders. Additionally, further research could be done to better understand the compound's mechanism of action and its potential as a modulator of protein-protein interactions. Finally, research could be done to explore the potential of this compound for use in imaging applications.

Synthesis Methods

Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, can be synthesized using a variety of methods. One such method involves the reaction of phthalimide with 4-(octahydroazocin-1-yl)but-2-ynyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-.

Scientific Research Applications

Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.

properties

CAS RN

19446-30-1

Product Name

Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[4-(azocan-1-yl)but-2-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C19H22N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2

InChI Key

YLXJAIWUVMTROU-UHFFFAOYSA-N

SMILES

C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

19446-30-1

Origin of Product

United States

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